Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate
Description
Properties
CAS No. |
918937-13-0 |
|---|---|
Molecular Formula |
C11H10BrNO4 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C11H10BrNO4/c1-2-17-11(14)10(13(15)16)7-8-4-3-5-9(12)6-8/h3-7H,2H2,1H3 |
InChI Key |
AJIRQYOVRHRLLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination of Ethyl Cinnamate
One common method involves the bromination of ethyl cinnamate to introduce the bromine atom at the para position of the phenyl ring.
Reagents : Ethyl cinnamate, bromine (Br₂), and a solvent (e.g., dichloromethane).
-
- Dissolve ethyl cinnamate in dichloromethane.
- Add bromine dropwise while stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After complete consumption of the starting material, quench the reaction with sodium bisulfite to remove excess bromine.
- Extract the product using ethyl acetate and dry over anhydrous sodium sulfate.
Yield : Typically around 70-80% based on starting materials.
Nitroalkene Formation
Following bromination, a subsequent reaction can convert the resulting compound into this compound.
Reagents : The bromo compound from step 1, nitroethane, and a base (such as sodium ethoxide).
-
- Mix the bromo compound with nitroethane in a suitable solvent like ethanol.
- Add sodium ethoxide to initiate the Michael addition.
- Stir the mixture at elevated temperatures (around reflux conditions) for several hours.
- Upon completion, cool the mixture and extract with ethyl acetate.
Yield : This step generally provides yields between 60% and 75%.
Comparative Analysis of Preparation Methods
The following table summarizes various preparation methods for this compound, highlighting key aspects such as reagents used, conditions, and yields.
| Method | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | Ethyl cinnamate, Br₂ | Room temperature | 70-80 |
| Nitroalkene Formation | Bromo compound, nitroethane | Reflux in ethanol | 60-75 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
Synthetic Applications
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate serves as an important intermediate in organic synthesis. It is often utilized in the preparation of various heterocyclic compounds through reactions such as:
- Diels-Alder Reactions : The compound has been investigated for its reactivity in Diels-Alder cycloadditions, particularly with electron-rich dienes like 2-methoxyfuran. Studies reveal that the reaction mechanism involves zwitterionic intermediates, which are crucial for understanding the electronic interactions during the cycloaddition process .
- Formation of Pyrazoles : It can also be used to synthesize substituted pyrazoles through reactions with hydrazines or other nucleophiles. The resulting pyrazoles exhibit diverse biological activities, making them valuable in medicinal chemistry .
Biological Activities
The biological potential of this compound has been explored in several studies:
- Antiproliferative Activity : Compounds derived from this compound have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), demonstrating significant cytotoxicity .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activities superior to conventional drugs like diclofenac sodium. This has opened avenues for developing new anti-inflammatory agents based on this scaffold .
Material Science Applications
In material science, this compound and its derivatives have been explored for their potential use in:
- Polymer Chemistry : The compound can act as a monomer or cross-linking agent in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.
Case Study 1: Synthesis and Characterization of Pyrazole Derivatives
A study focused on synthesizing pyrazole derivatives from this compound highlighted the reaction conditions that optimize yield and purity. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures.
Case Study 2: Biological Evaluation of Anticancer Activity
A comprehensive evaluation of various derivatives showed that certain modifications to the this compound scaffold significantly enhanced anticancer activity against specific tumor cell lines. The study employed both in vitro assays and molecular docking studies to elucidate the mechanism of action.
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate involves its reactivity towards various nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack at the carbon adjacent to the nitro group. The bromine atom in the bromophenyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and research findings for Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate and related compounds:
Crystallographic Insights
- The target compound’s nitro group and bromine position likely influence crystal packing. For example, in , the 4-bromo derivative’s dihedral angles suggest steric hindrance from the larger bromine atom, which could similarly affect the 3-bromo analog’s crystallinity .
Biological Activity
Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a bromophenyl moiety, which contribute to its reactivity and biological effects. The molecular formula is CHBrNO, with a molecular weight of approximately 270.12 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : Studies have shown that derivatives of nitroalkenes, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Inhibition of Enzymatic Activity : This compound has been reported to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes. The selectivity for COX-2 over COX-1 suggests potential anti-inflammatory applications with reduced gastrointestinal side effects .
- Antioxidant Properties : this compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | IC50 values < 10 µM | |
| COX-2 Inhibition | Selectivity index > 8 | |
| Apoptosis Induction | Increased caspase-3 activity | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Cancer Cell Line Studies : A study investigated the effect of this compound on various cancer cell lines, including breast and colon cancer. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, with IC50 values ranging from 5 to 10 µM .
- Inflammation Models : In murine models, the compound exhibited notable anti-inflammatory effects, reducing edema by up to 93% compared to controls. This highlights its potential use in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer: A typical synthesis involves condensation of 3-bromophenyl precursors with nitroalkene intermediates. For example, esterification under acidic conditions (e.g., ethanol and thionyl chloride) is a standard approach for analogous bromophenyl esters . Critical analytical techniques include:
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer: X-ray crystallography involves:
Data Collection : Single-crystal diffraction data are collected using synchrotron or laboratory X-ray sources.
Structure Solution : Direct methods (e.g., SHELXS ) or Patterson techniques resolve phase problems.
Refinement : Least-squares refinement (e.g., SHELXL ) adjusts atomic coordinates and thermal parameters.
Validation : Tools like WinGX generate publication-ready tables and CIF files. The nitro group’s planarity and bromophenyl orientation are key geometric parameters to analyze .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Methodological Answer: Discrepancies between NMR/IR data and computational models (e.g., DFT) may arise from dynamic effects or crystal packing. Strategies include:
- Dynamic NMR Studies : To probe conformational exchange in solution.
- Crystallographic Cross-Validation : Compare experimental X-ray data (e.g., bond lengths, angles) with computational geometry optimizations .
- Hydrogen Bonding Analysis : Use graph set analysis to identify intermolecular interactions that alter spectroscopic signatures in the solid state.
Q. How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer: Intermolecular forces such as C–H···O hydrogen bonds and π-π stacking dominate packing motifs. For example:
- C–H···O Bonds : The nitro group often acts as an acceptor, forming interactions with aromatic C–H donors. These can be quantified using software like ORTEP-3 for visualization and Mercury for geometric analysis .
- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) rings) to predict aggregation behavior .
Q. How does the nitro group’s electronic effect modulate the reactivity of this compound in further functionalization?
Methodological Answer: The nitro group’s electron-withdrawing nature enhances electrophilic reactivity at the α-carbon. Methodological considerations include:
- Nucleophilic Substitution : Bromine at the 3-position can undergo Suzuki coupling, but steric hindrance from the nitro group may require optimized Pd catalysts.
- Reduction Pathways : Catalytic hydrogenation of the nitro group to an amine must account for potential over-reduction of the ester moiety. Computational modeling (e.g., DFT) predicts transition states and guides solvent selection .
Data Analysis and Refinement
Q. How can researchers address twinning or disorder in the crystal structure refinement of this compound?
Methodological Answer:
Q. What computational tools predict the compound’s solubility and stability under varying conditions?
Methodological Answer:
- COSMO-RS : Estimates solubility in organic solvents based on σ-profiles.
- Molecular Dynamics (MD) Simulations : Analyze aggregation behavior in aqueous/organic mixtures.
- Thermogravimetric Analysis (TGA) : Validates computational predictions of thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
